![molecular formula C11H9NO2 B1267753 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile CAS No. 33522-14-4](/img/structure/B1267753.png)

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

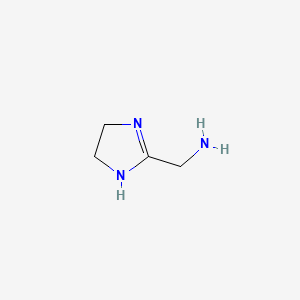

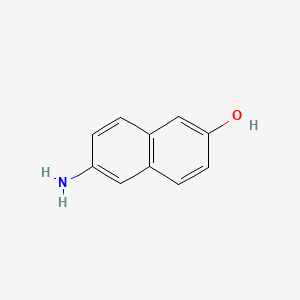

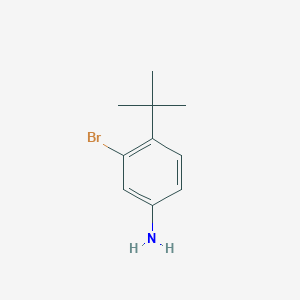

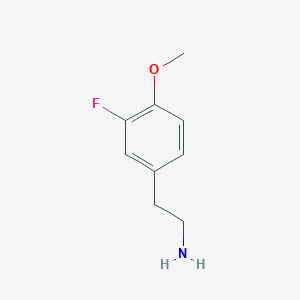

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile is an organic compound characterized by a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety and a nitrile group

Synthetic Routes and Reaction Conditions:

Cyclopropanation Reaction: The synthesis of this compound typically involves the cyclopropanation of benzo[d][1,3]dioxole derivatives.

Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a halogenated precursor and a cyanide source.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, acidic conditions.

Reduction: LiAlH₄, Pd/C, hydrogen atmosphere.

Substitution: Amines, alcohols, bases like sodium hydroxide (NaOH).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Amides or esters.

Mechanism of Action

Target of Action

The primary targets of 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile are ATP-binding cassette transporters . These transporters play a crucial role in the treatment of cystic fibrosis . Additionally, this compound has shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells .

Mode of Action

The compound interacts with its targets, causing changes in their function. For instance, in cancer cells, it has been found to cause cell cycle arrest at the S phase and induce apoptosis . This means it stops the cells from dividing and triggers their self-destruction, which can help to control the growth of the cancer.

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. It modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This disruption of the cell’s structural integrity leads to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action is the inhibition of cell division and the induction of apoptosis in targeted cells . This can lead to a reduction in the size of tumors and potentially halt the progression of diseases like cancer.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential anticancer properties.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It is used as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.

Comparison with Similar Compounds

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a bromine atom instead of a nitrile group.

1-(Benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: This compound has a similar cyclopropane structure but includes an amide group instead of a nitrile.

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile is unique due to its combination of a cyclopropane ring, benzo[d][1,3]dioxole moiety, and nitrile group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWFPPDVEFZZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300015 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33522-14-4 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)